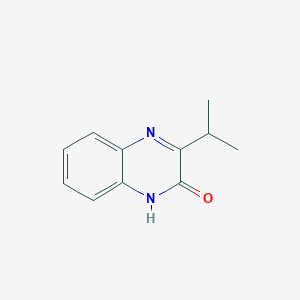![molecular formula C16H14N4O4S B7542356 N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPN is a sulfonamide derivative that has been found to exhibit potent inhibitory effects on various enzymes and biological pathways, making it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide involves the inhibition of various enzymes and pathways that are critical for the survival and proliferation of cancer cells. For example, this compound has been found to bind to the active site of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells and plays a key role in tumor growth and metastasis. By inhibiting this enzyme, this compound can effectively suppress the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and modulation of gene expression. These effects are largely dependent on the specific target enzyme or pathway that this compound is acting on. For example, inhibition of carbonic anhydrase IX by this compound has been shown to result in decreased tumor cell proliferation, increased apoptosis, and reduced tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide in laboratory experiments is its high potency and specificity for certain target enzymes and pathways. This makes it a valuable tool for studying the biochemical and physiological effects of these targets in vitro and in vivo. However, one limitation of this compound is its potential toxicity and side effects, which can vary depending on the specific target and dosage used.
Direcciones Futuras
There are several potential future directions for research on N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide and its applications in medicine. One area of interest is the development of new anticancer agents based on the structure and properties of this compound. Another potential direction is the investigation of this compound's effects on other enzymes and pathways that are involved in various diseases and disorders, such as inflammation, neurodegeneration, and cardiovascular disease. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide involves the reaction between 4-(3-methyl-1H-pyrazol-1-yl)aniline and 3-nitrobenzenesulfonyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic aromatic substitution and results in the formation of this compound as a yellow crystalline solid. The purity and yield of the synthesized compound can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases and disorders. One of the most promising areas of research is in the development of new anticancer agents. This compound has been found to exhibit potent inhibitory effects on several key enzymes and pathways involved in cancer cell proliferation and survival, including carbonic anhydrase IX, hypoxia-inducible factor-1α, and heat shock protein 90.
Propiedades
IUPAC Name |
N-[4-(3-methylpyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-12-9-10-19(17-12)14-7-5-13(6-8-14)18-25(23,24)16-4-2-3-15(11-16)20(21)22/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEBNMJGVIVEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)


![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)
![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)

![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![2-(4-acetamidopiperidin-1-yl)-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide](/img/structure/B7542385.png)